[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate
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Overview
Description
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is a complex organic compound that features a benzothiazole ring substituted with bromine, an oxymethylsulfanyl group, and a cyanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate typically involves multiple steps. One common route starts with the preparation of 6-bromo-1,3-benzothiazole, which is then reacted with appropriate reagents to introduce the oxymethylsulfanyl and cyanamide groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for [(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzothiazole: Shares the benzothiazole ring and bromine substitution but lacks the oxymethylsulfanyl and cyanamide groups.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
[(6-bromobenzo[d]thiazol-2-yloxy)methyl] propylcyanocarbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C13H12BrN3OS3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[(6-bromo-1,3-benzothiazol-2-yl)oxymethylsulfanyl-propylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C13H12BrN3OS3/c1-2-5-19-13(16-7-15)20-8-18-12-17-10-4-3-9(14)6-11(10)21-12/h3-4,6H,2,5,8H2,1H3 |
InChI Key |
FXTOUMVFVDLPAV-UHFFFAOYSA-N |
SMILES |
CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br |
Canonical SMILES |
CCCSC(=NC#N)SCOC1=NC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
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